2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one
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Overview
Description
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzyl mercaptan with 5-methyl-2,4-dihydroxypyrimidine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1,3,4-oxadiazole
- 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazole
- 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1,3-thiazole
Uniqueness
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
92695-92-6 |
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Molecular Formula |
C12H11ClN2OS |
Molecular Weight |
266.75 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-6-14-12(15-11(8)16)17-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,14,15,16) |
InChI Key |
TYJWADNRFAZRBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(NC1=O)SCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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